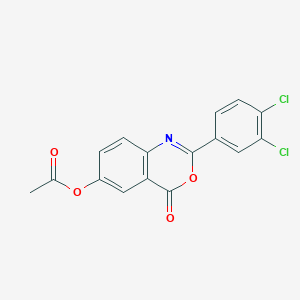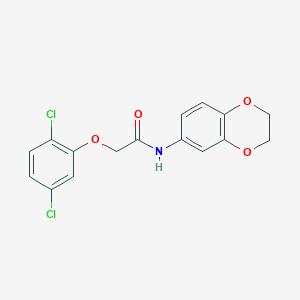
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Overview
Description
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a 3,4-dichlorophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves the following steps:
-
Formation of the Benzoxazinone Core: : The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent. For instance, 2-aminobenzoic acid can be reacted with acetic anhydride under reflux conditions to form the benzoxazinone ring.
-
Introduction of the 3,4-Dichlorophenyl Group: : The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the benzoxazinone intermediate with 3,4-dichlorophenyl isocyanate in the presence of a base such as triethylamine.
-
Acetylation: : The final step involves acetylation of the hydroxyl group on the benzoxazinone ring. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its ability to interfere with specific biological pathways in plants or pests.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The dichlorophenyl group enhances its binding affinity to these targets, while the benzoxazinone core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group, which may affect its solubility and reactivity.
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl methyl ester: Similar structure but with a methyl ester instead of an acetate group, potentially altering its biological activity.
Uniqueness
2-(3,4-dichlorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to the presence of the acetate ester, which can influence its pharmacokinetic properties, such as absorption and distribution in biological systems. This modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c1-8(20)22-10-3-5-14-11(7-10)16(21)23-15(19-14)9-2-4-12(17)13(18)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPBKZLMHTFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3570283.png)
![N-[4-(4-Bromobenzamido)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570303.png)
![N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570308.png)
![N-[4-(benzoylamino)-3-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570312.png)

![{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B3570319.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B3570324.png)

![2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B3570332.png)
![N-[4-[(1,3-dioxoisoindol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3570340.png)
![N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3570345.png)
![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)
![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)

